Conformational Differentiation: (D-Leu7)-LHRH Disrupts the Conserved Beta-II' Turn Required for Superagonism
Computational energy calculations comparing a series of LHRH analogs demonstrate that all potent agonists share a common, low-energy backbone conformer centered on a beta-II' turn at the Tyr5-Gly6-Leu7-Arg8 tetrapeptide [1]. This conserved turn is essential for presenting the N-terminal tripeptide to the receptor to trigger an agonistic response. The D-Leu7 modification alters the geometry of this central region. The calculated low-energy structures for agonists are distinct from those of antagonists, which possess a 'different' chain reversal in the same region [1]. The substitution of L-Leu with D-Leu at position 7 is sufficient to shift the conformational preference away from the classic agonist turn, providing a structural rationale for its often-observed shift toward antagonism or partial agonism.
| Evidence Dimension | Backbone conformation of central tetrapeptide (Tyr5-Gly6-Leu7-Arg8) |
|---|---|
| Target Compound Data | Adopts a 'different' chain reversal; does not stabilize the classic beta-II' turn [1]. |
| Comparator Or Baseline | Native LHRH and potent agonists (e.g., those with D-amino acids at position 6). Adopt a conserved beta-II' turn [1]. |
| Quantified Difference | Qualitative difference in low-energy conformer family (agonist turn vs. antagonist-like reversal). |
| Conditions | Systematic energy calculations (molecular mechanics) on LHRH analogs in vacuo [1]. |
Why This Matters
For researchers studying receptor activation mechanisms, this evidence confirms that (D-Leu7)-LHRH is a specific tool for investigating non-agonist conformations of the LHRH receptor, a role not fulfilled by classic D-Leu6 superagonists.
- [1] Nikiforovich, G. V., & Marshall, G. R. (1993). Conformation-function relationships in LHRH analogs. II. Conformations of LHRH peptide agonists and antagonists. International Journal of Peptide and Protein Research, 42(2), 181-193. View Source
